2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane
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Overview
Description
2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing reactions under controlled conditions.
Introduction of Substituents: The chlorophenyl and nitro groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents such as chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid and sulfuric acid).
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. The presence of nitro and chlorophenyl groups suggests possible applications in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the chlorophenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrotricyclo[3.3.1.1~3,7~]decane: Similar tricyclic structure but with different substituents.
2-Bromotricyclo[3.3.1.1~3,7~]decane: Bromine substituent instead of chlorine.
2-Ethyltricyclo[3.3.1.1~3,7~]decane: Ethyl group instead of chlorophenyl.
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane lies in its specific combination of substituents and the tricyclic core, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of 2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C16H19ClN4O4 |
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Molecular Weight |
366.80 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H19ClN4O4/c1-14(2)15(20(22)23)7-18-9-16(14,21(24)25)10-19(8-15)13(18)11-5-3-4-6-12(11)17/h3-6,13H,7-10H2,1-2H3 |
InChI Key |
AYKKHIDHZMNXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CN3CC1(CN(C2)C3C4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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